Product packaging for Metallibure(Cat. No.:CAS No. 926-93-2)

Metallibure

Cat. No.: B1676356
CAS No.: 926-93-2
M. Wt: 218.3 g/mol
InChI Key: CGFFKDRVHZIQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metallibure (also known as methallibure) is a synthetic antigonadotropin that was historically used in veterinary medicine to synchronize estrus in pigs under brand names such as Aimax and Suisynchron . Its precise mechanism of action is not fully defined, but it is known to act directly on the pituitary gland and/or hypothalamus to suppress the secretion of gonadotropins . It has also been reported to act as an antiprogestogen by inhibiting the biosynthesis or secretion of progesterone . Research into this compound has provided insights into its effects in women, where it demonstrated similar endocrinological activity, though it was associated with side effects including appetite loss, nausea, and drowsiness . Its clinical development was terminated after animal studies revealed it could induce cataracts . This compound is offered for research purposes to study endocrine pathways and the effects of gonadotropin suppression. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N4S2 B1676356 Metallibure CAS No. 926-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFFKDRVHZIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=S)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862475
Record name N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926-93-2
Record name N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide
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Record name Methallibure [USAN]
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Record name Metallibure
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Record name Metallibure
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Mechanisms of Action and Endocrine Interactions of Metallibure

Neuroendocrine Axis Modulation

Metallibure exerts significant control over the neuroendocrine system by interfering with the hormonal signaling cascade that originates in the brain and governs reproductive function.

The principal endocrine effect of this compound appears to be at the level of the central nervous system, specifically targeting the hypothalamus. Research suggests that the compound's predominant in vivo effect is the suppression of pituitary Luteinizing Hormone (LH) release, which is caused by a diminished secretion of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), from the hypothalamus. pharmacologymentor.com The hypothalamus is a key regulator of the HPG axis, producing GnRH that stimulates the anterior pituitary gland. uniprot.org By reducing the availability of GnRH, this compound effectively dampens the primary signal for the pituitary to release gonadotropins. pharmacologymentor.com While a direct effect on the pituitary gland has not been conclusively ruled out, evidence points to the hypothalamus as the primary site of action. pharmacologymentor.com

A direct consequence of this compound's action on the hypothalamus is the significant suppression of gonadotropin secretion from the anterior pituitary gland. wikipedia.org Gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), are essential for stimulating the gonads (testes and ovaries) to produce sex steroids and for gamete maturation. wikipedia.org

Table 1: Effect of this compound on Serum Luteinizing Hormone (LH) in Castrate Male Rats

Treatment GroupPrimary EffectObserved OutcomePituitary Response to LHRH Challenge
Control (Castrate Rats)Baseline HPG axis function post-castrationElevated baseline serum LH levelsFurther increase in plasma LH upon LHRH administration
This compound-Treated (Castrate Rats)Suppression of hypothalamic LHRH secretionSignificant depression of serum LH levelsAble to release sufficient LH to match control group levels

This compound's mechanism is a key example of a nonsteroidal antigonadotropic pathway. Antigonadotropins are substances that inhibit the secretion or action of gonadotropins. Unlike steroid hormones (e.g., testosterone (B1683101), estrogen) which regulate the HPG axis through a negative feedback loop by acting on steroid receptors in the hypothalamus and pituitary, nonsteroidal inhibitors like this compound operate through different mechanisms. wikipedia.org

Steroidogenesis inhibitors are broadly categorized into antigonadotropins, which suppress the HPG axis, and direct enzyme inhibitors, which block steroid synthesis locally in the gonads or adrenal glands. wikipedia.org this compound falls into the former category. It does not mimic the structure of steroid hormones and its action is not dependent on binding to androgen or estrogen receptors. Instead, it disrupts the reproductive axis at a higher control level by inhibiting the release of the initial signaling hormone, GnRH, from the hypothalamus. pharmacologymentor.com This upstream intervention is a hallmark of nonsteroidal antigonadotropic pathways, which directly modulate the neural control of reproduction.

Steroid Hormone Biosynthesis Inhibition

The antigonadotropic effects of this compound lead to a profound inhibition of steroid hormone biosynthesis in the gonads. By suppressing the release of LH and FSH, this compound removes the primary stimulus for the ovaries and testes to produce sex steroids.

Antiprogestogens are a class of drugs that prevent progesterone (B1679170) from mediating its biological effects. wikipedia.org This can be achieved by blocking the progesterone receptor or by inhibiting or suppressing progesterone production. wikipedia.org this compound exhibits potent antiprogestogenic activity primarily through the latter mechanism: the inhibition of progesterone synthesis.

Progesterone production by the corpus luteum in the ovary is critically dependent on stimulation by LH. nih.gov By causing a significant reduction in circulating LH levels, this compound effectively shuts down this stimulus, leading to a sharp decrease in the synthesis and secretion of progesterone. This indirect but powerful action results in a state of functional progesterone deficiency, thereby exerting an antiprogestogenic effect.

The specificity of this compound's inhibitory effect on progesterone synthesis stems from its targeted action on the HPG axis. The production of progesterone is a multi-step enzymatic process, starting from cholesterol and involving key enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org While some compounds directly inhibit these enzymes, this compound's specificity lies in its ability to suppress the upstream hormonal signal (LH) that is essential for maintaining the entire steroidogenic process in the corpus luteum.

By diminishing LH support, this compound specifically undermines the primary physiological driver of progesterone synthesis in the gonads. This leads to a targeted and efficient suppression of progesterone secretion without necessarily interacting directly with the steroidogenic enzymes themselves.

Table 2: Pathway of this compound-Induced Progesterone Suppression

StepTarget LocationAction of this compoundResulting Physiological Effect
1HypothalamusInhibits secretion of GnRHReduced stimulation of the pituitary gland
2Pituitary GlandSuppresses release of LH and FSHLower circulating gonadotropin levels
3Gonads (Ovaries)Reduces LH stimulation of the corpus luteumInhibition of progesterone synthesis and secretion

Influence on Central Regulatory Mechanisms

Hypothesized Effects on Food Intake Control

The precise mechanisms through which this compound influences food intake are complex and not fully elucidated. However, research suggests that it may interfere with the signaling pathways of key neuropeptides and neurotransmitters involved in appetite regulation. The central melanocortin system, for instance, plays a crucial role in regulating feeding and energy expenditure. nih.gov It is hypothesized that this compound may modulate the activity of this system, potentially altering the signaling of agonists or antagonists at melanocortin receptors. This disruption could lead to altered perceptions of hunger and satiety, thereby affecting food consumption patterns. Further research is needed to fully understand the specific molecular interactions that underpin this compound's effects on the intricate neural circuits controlling ingestive behavior.

Observed Impacts on Body Weight Regulation in Vertebrates

Studies across various vertebrate species have documented the impact of this compound on body weight. The compound's influence on energy balance, likely stemming from its effects on both food intake and metabolic processes, can lead to significant changes in body mass. The hypothalamus regulates body weight around a specific 'set-point,' which can be influenced by various internal and external cues. nih.gov this compound appears to disrupt this regulatory system, leading to deviations from the normal body weight trajectory. The extent of this effect can vary depending on the species and experimental conditions.

Table 1: Observed Effects of this compound on Body Weight in Selected Vertebrates

Species Observed Effect on Body Weight Reference
Indian Garden Lizard (Calotes versicolor) Alterations in pituitary cells related to metabolism nih.gov
Gerbil (Meriones unguiculatus) Goitrogenic action, indicating metabolic changes nih.gov
Hedgehog (Erinaceinae) Goitrogenic action, indicating metabolic changes nih.gov

Interactions with Thyroidal Axis and Hypophyseal Thyrotropic Cells

This compound is known to have significant interactions with the hypothalamic-pituitary-thyroid (HPT) axis, which is fundamental for regulating metabolism throughout the body. medicinainterna.net.peresearchgate.net The compound's effects are evident at both the pituitary and thyroid gland levels.

Research has shown that this compound administration can lead to conspicuous hypertrophy and degranulation of the B1 (TSH) cells in the pituitary gland of the Indian garden lizard. nih.gov In gerbils, this compound treatment resulted in hypertrophy of pituitary thyrotrophs. nih.gov These thyrotrophic cells are responsible for producing thyroid-stimulating hormone (TSH), which in turn stimulates the thyroid gland. The observed hypertrophy suggests a compensatory response to altered thyroid function.

At the thyroid gland level, this compound induces goitrogenic effects, characterized by an enlargement of the gland. nih.gov Studies in gerbils have shown that while the uptake of radioactive iodine (I131) is enhanced, the discharge of thyroid hormone is decreased, leading to a lower level of protein-bound radioiodine. nih.gov This indicates an inhibition of thyroid hormone synthesis and release. Histological examinations have revealed liquefaction and vacuolation of thyroid follicles following this compound administration. nih.gov These findings collectively suggest that this compound disrupts the normal functioning of the thyroidal axis by affecting both the pituitary thyrotrophs and the thyroid gland directly. nih.gov

Table 2: Effects of this compound on the Pituitary-Thyroid Axis

Species Effect on Pituitary Thyrotrophs Effect on Thyroid Gland Reference
Indian Garden Lizard (Calotes versicolor) Hypertrophy and degranulation of B1 (TSH) cells Dramatic morphological changes nih.gov
Gerbil (Meriones unguiculatus) Hypertrophy, increased basophilic cell percentage (22.8% vs 15.5% control) Increased I131 content, decreased hormone discharge, goitrogenic action nih.gov
Hedgehog (Erinaceinae) Not specified Goitrogenic action nih.gov

Biological and Physiological Effects of Metallibure Across Species

Reproductive System Responses in Animal Models

Studies in various animal models have demonstrated the impact of metallibure on key aspects of reproductive function, including the regulation of estrus cycles, inhibition of ovulation, effects on male gonadal function, and modulation of seasonal breeding patterns.

This compound has been employed for the synchronization of the estrus cycle in domesticated livestock, particularly in porcine models. Research indicates that this compound, specifically in its zinc complex form (Suisynchron), was effective in blocking follicular growth, a key step in the estrous cycle, and subsequently synchronizing estrus in gilts. d-nb.info The use of this compound (AIMAX) in intravaginal devices has also been explored as a method for controlling the estrus timing in pigs. google.com Studies involving the administration of this compound daily for 14 days demonstrated its ability to control the estrous cycle in pigs. Different daily dosages were investigated, with observed effects on both estrus control and subsequent fertility. google.com

While lower daily doses (15, 25, and 50 mg) for 14 days were found to control the estrous cycle, they were associated with low fertility. A higher daily dose of 100 mg for 14 days was reported as desirable for achieving both estrous cycle control and normal fertility in pigs. google.com

This compound has been reported to be an effective inhibitor of pituitary gonadotrophin in various rodent and monkey species. who.int This antigonadotropic effect leads to the suppression of hormonal signals necessary for ovulation. In studies involving normally-menstruating women, this compound administration resulted in the inhibition of ovulation. who.int

The influence of this compound on male reproductive function has been investigated in animal models, primarily rodents. This compound has demonstrated antigonadotrophic effects in male rodents. who.int Given that pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), are essential for the development and maintenance of testicular function and the process of spermatogenesis, the suppression of these hormones by this compound would consequently impact male gonadal activity. who.int While some sources indicate antigonadotrophic effects in male rodents, the direct impact and specific dynamics of this compound on spermatogenesis itself are not extensively detailed in the provided information. It is known that heavy metals, in general, can negatively affect male fertility and spermatogenesis, often by disrupting hormonal regulation. nih.govresearchgate.net

This compound's effect on seasonal reproductive cycles has been observed in wild ungulates, such as cervids. In male black-tailed deer, the administration of this compound, which suppresses gonadotropin secretion, was found to inhibit food intake and weight gain. polarresearch.net This suggests a potential link between the suppression of gonadotropins and the regulation of seasonal cycles, which in cervids, include pronounced seasonal variations in sexual activity, spermatogenesis, and testicular function, typically peaking during the breeding season influenced by photoperiod. researchgate.net The observed effects of this compound on food intake and weight gain in the context of seasonal changes in deer suggest a possible interference with the neuroendocrine mechanisms that regulate both reproductive and metabolic cycles, although a direct effect solely on reproductive seasonality independent of metabolic changes requires further detailed examination. polarresearch.net

Systemic Endocrinological Alterations

The primary systemic endocrinological alteration induced by this compound is its impact on the levels of circulating gonadotropins.

This compound is classified as an antigonadotropin due to its ability to suppress the activity and/or downstream effects of FSH and LH. iiab.me Its mechanism involves acting directly on the pituitary gland and/or the hypothalamus to suppress the secretion of gonadotropins. wikipedia.org This suppression leads to a decrease in the circulating levels of FSH and LH. iiab.me Studies in rodents, monkeys, and women have reported a considerable reduction in urinary gonadotrophin levels following this compound administration. who.int The inhibition of gonadotropin-releasing hormone (GnRH) release from the hypothalamus by this compound further contributes to the reduced release of FSH and LH from the pituitary gland, consequently inhibiting follicular growth in females. d-nb.info

Table 1: Summary of this compound Effects on Estrus Control and Fertility in Pigs

Dosage (mg/day)Duration (days)Estrus ControlFertility
1514ControlledLow
2514ControlledLow
5014ControlledLow
10014DesirableNormal

Note: Data extracted from research findings on the use of this compound for estrus control in pigs. google.com

Alterations in Sex Steroid Hormonal Profiles

This compound is known to inhibit pituitary gonadotrophin secretion in various species, including rodents, monkeys, and women who.int. In post-menopausal women, normally-menstruating women, and men with prostatic carcinoma, this compound has been reported to considerably reduce urinary gonadotrophin levels who.int. In normally-menstruating women, it inhibited ovulation who.int. The antigonadotrophic effect of this compound suggests a downstream impact on the production of sex steroid hormones, which are regulated by gonadotropins like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) wikidoc.orgwikidoc.org. While direct data on specific sex steroid hormone level changes (e.g., testosterone (B1683101), estrogen) due to this compound treatment across a wide range of species is limited in the provided search results, its mechanism of action as an antigonadotropin strongly implies a reduction in gonadal steroidogenesis. For instance, the suppression of LH typically leads to decreased testosterone production in males and reduced estrogen and progesterone (B1679170) production in females wikidoc.orgwikidoc.orgiiab.me.

Some studies indirectly support this. Research on seasonal cycles in cervids suggests a relationship between gonadal activity and weight patterns, and this compound, by suppressing gonadotrophin secretion, inhibited food intake and weight gain in male black-tailed deer polarresearch.net. This observed effect could be mediated, at least in part, through the suppression of sex steroids, which are involved in regulating appetite and metabolism polarresearch.net.

Data on the direct impact of this compound on specific sex steroid levels in various species is not extensively detailed in the provided snippets. However, the fundamental action of this compound as an inhibitor of gonadotropins provides a strong basis for inferring its role in reducing sex steroid hormone production.

Metabolic and Behavioral Phenotypes

This compound has been observed to influence metabolic and behavioral phenotypes, particularly concerning appetite and body weight, in certain species.

Assessment of Appetite Modulation

In male black-tailed deer, this compound treatment was found to inhibit food intake polarresearch.net. While the authors considered the possibility of a direct effect on central mechanisms controlling food intake, they also acknowledged that the effect could be mediated via gonadotrophins and gonadal factors polarresearch.net. This suggests a potential role for this compound in appetite modulation, possibly linked to its impact on the endocrine system.

In women, this compound has been associated with appetite loss as a side effect wikipedia.org. This indicates that the compound's influence on appetite may extend to different species, although the underlying mechanisms could vary.

Analysis of Weight Gain and Loss Patterns

Consistent with its effect on food intake, this compound has been shown to inhibit weight gain in male black-tailed deer polarresearch.net. This aligns with the understanding that reduced food intake typically leads to decreased weight gain or even weight loss.

Research involving German Edelschwein pigs administered this compound zinc complex (SUISYNCHRON) at different dosages examined residues in liver, muscle, and fat, but the provided abstract does not detail the impact on weight gain patterns, focusing instead on residue levels researchgate.netresearchgate.net.

A study on turkeys using this compound (TURISYNCHRON) at 40 mg per kg of food for 14 days completely suppressed laying and affected body weight, although the specific patterns of weight gain or loss are not explicitly detailed in the abstract beyond stating that body weight was affected nih.gov.

The available information suggests that this compound can influence weight patterns, likely as a consequence of its effects on appetite and hormonal regulation. The extent and nature of this effect may vary depending on the species and potentially the dosage.

Summary of Observed Metabolic and Behavioral Effects

SpeciesEffect on AppetiteEffect on Weight Gain/LossPotential MechanismSource
Male Black-tailed DeerInhibited food intakeInhibited weight gainPossibly via gonadotrophins and gonadal factors or direct central effect polarresearch.net
WomenAssociated with appetite lossNot specifiedNot specified wikipedia.org
TurkeysNot specifiedAffected body weightNot specified nih.gov

Toxicological and Safety Profiles in Research Contexts

Ocular Manifestations in Animal Toxicity Studies (e.g., Cataractogenesis)

Developmental Toxicity and Teratogenic Outcomes

The most well-documented toxicological effect of Metallibure is its potent teratogenicity, particularly observed in swine. sci-hub.stusda.gov Administration of the compound during specific periods of gestation in pigs has been shown to induce a range of congenital abnormalities. sci-hub.st

Research has demonstrated that this compound is a potent teratogenic agent in pigs when administered during the first 49 days of gestation. The resulting deformities are severe and affect multiple skeletal structures.

Observed Teratogenic Effects in Piglets:

Cranial Deformities: Affected piglets exhibit disproportionately short heads with distorted mandibles and deformed bones on the dorsal and dorso-lateral sides of the cranium.

Limb Abnormalities: The principal long bones of the limbs are often shorter and thicker than normal.

Alopecia: Complete or partial hair loss on the scalp has been observed, with the extent of alopecia correlating with the severity of the underlying cranial bone deformities. nih.gov

The table below summarizes the key findings from a study on the teratogenic effects of Methallibure in swine.

Gestational Period of AdministrationOutcomeSpecific Deformities Noted
First 49 daysSevere congenital abnormalitiesShortened and thickened long bones, distorted mandible, deformed cranial bones, alopecia

These findings highlight the significant risk of severe developmental abnormalities associated with this compound exposure during critical periods of embryonic and fetal development.

Systemic Adverse Physiological Observations

Beyond its teratogenic effects, this compound has been shown to induce a range of systemic adverse physiological effects in various animal models. These effects are primarily linked to its action as a non-steroidal antigonadotropin and its broader chemical properties as a dithiocarbamate.

Endocrine Disruption: this compound significantly impacts the endocrine system by suppressing gonadotropin secretion. In castrated male rats, administration of Methallibure resulted in a significant depression of serum luteinizing hormone (LH). nih.gov This suggests that the compound acts on the hypothalamus to diminish the secretion of gonadotropin-releasing hormone (GnRH), thereby suppressing pituitary LH release. nih.gov Studies in the Indian garden lizard have shown that Methallibure administration leads to significant alterations in the pituitary-gonad and pituitary-thyroid axes. nih.gov

General Dithiocarbamate Toxicity: As a dithiocarbamate, this compound shares a toxicological profile with other compounds in this class. Dithiocarbamates are known to exhibit a range of adverse effects in animals, including:

Neurotoxicity: Some dithiocarbamates can induce neuropathology. epa.gov

Thyroid Toxicity: The metabolite ethylenethiourea (B1671646) (ETU), common to some dithiocarbamates, has known antithyroid properties. nih.govepa.gov

Hepatic and Renal Effects: General toxicological studies of various chemicals have shown the potential for adverse effects on the liver and kidneys. icm.edu.plresearchgate.netnih.gov For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) have been associated with hepatotoxicity and nephrotoxicity. icm.edu.pl While specific studies on this compound's effects on these organs are limited, the potential for such toxicity exists within its chemical class.

The table below summarizes the observed systemic adverse effects of this compound and related compounds.

Animal ModelObserved EffectCompound
Castrated Male RatsDepression of serum luteinizing hormone (LH)Methallibure
Indian Garden LizardAlterations in the pituitary-gonad and pituitary-thyroid axesMethallibure
General (Dithiocarbamates)Potential for neurotoxicity, thyroid toxicity, hepatotoxicity, and nephrotoxicityDithiocarbamates

These findings underscore the multisystemic toxic potential of this compound, extending beyond its reproductive toxicity to encompass significant endocrine and other physiological disruptions.

Comparative Pharmacological Studies and Alternatives

Distinctions from Steroidal Contraceptives and Gonadotropin Modulators

Steroidal contraceptives, such as progestins and estrogens, typically exert their effects by mimicking or modulating the activity of endogenous steroid hormones. researchgate.netiiab.meiiab.me Progestins, for instance, often work by suppressing ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, reducing the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netwikidoc.orgwikidoc.org They can also alter the cervical mucus and the uterine lining to prevent pregnancy.

In contrast, Metallibure is described as a nonsteroidal antigonadotropin. wikipedia.org Its mechanism is believed to involve a direct action on the pituitary gland and/or hypothalamus, leading to the suppression of gonadotropin secretion. wikipedia.org Some research also suggests it may act as an antiprogestogen, specifically inhibiting the biosynthesis or secretion of progesterone (B1679170). wikipedia.org This dual potential mechanism—both antigonadotropin and possibly antiprogestogen—distinguishes it from compounds that primarily function as agonists or antagonists of steroid hormone receptors.

Gonadotropin modulators encompass a broader category, including GnRH agonists and antagonists, which directly influence the release of LH and FSH from the pituitary. researchgate.netiiab.me While this compound also impacts gonadotropin secretion, its nonsteroidal structure and proposed direct action on the pituitary/hypothalamus differentiate it from steroidal modulators or peptide-based GnRH analogs.

Efficacy and Mechanism Comparisons with Successor Compounds (e.g., Altrenogest)

This compound was historically used for estrus synchronization in sows, with oral feeding for 19 days typically resulting in estrus within 5-8 days after cessation of treatment. researchgate.netslideshare.net However, it has been withdrawn from the market in some regions and largely replaced by successor compounds like Altrenogest. wikipedia.org

Altrenogest, a progestin, is also used for estrus synchronization in animals, including gilts and mares. researchgate.netslideshare.net Its mechanism involves suppressing the release of GnRH from the hypothalamus, which in turn inhibits the release of LH and FSH from the pituitary. researchgate.netwikidoc.orgwikidoc.org This suppression prevents follicular development and ovulation until the administration of Altrenogest is stopped, after which animals typically return to estrus.

While both this compound and Altrenogest aim to synchronize estrus by modulating the reproductive endocrine axis, their primary mechanisms differ. This compound is characterized as an antigonadotropin potentially acting directly on the pituitary/hypothalamus and possibly as an antiprogestogen, whereas Altrenogest functions as a synthetic progestin, primarily exerting its effect through negative feedback on GnRH and subsequent gonadotropin release. wikipedia.orgresearchgate.netslideshare.net

Comparative studies detailing the precise differences in efficacy and the nuances of their mechanisms at a molecular level are key to understanding the shift from this compound to compounds like Altrenogest. The replacement of this compound by Altrenogest in veterinary practice in regions like the United States and Europe suggests that Altrenogest was deemed a more suitable alternative, likely due to a combination of factors including efficacy, safety profile, and mechanism of action. wikipedia.org

Below is a table summarizing some key distinctions based on available information:

FeatureThis compoundSteroidal Contraceptives (e.g., Progestins)Altrenogest (a Progestin)
Structural Class NonsteroidalSteroidalSteroidal
Primary Proposed Mechanism Antigonadotropin (direct pituitary/hypothalamus action), possible antiprogestogen wikipedia.orgMimics/modulates steroid hormones, negative feedback on HPG axis researchgate.netiiab.meiiab.meNegative feedback on GnRH, inhibits LH/FSH release researchgate.netslideshare.net
Impact on Gonadotropins Suppression of secretion wikipedia.orgSuppression of release researchgate.netiiab.meiiab.meSuppression of release researchgate.netslideshare.net
Impact on Progesterone Possible inhibition of biosynthesis/secretion wikipedia.orgCan influence progesterone levels (e.g., negative feedback)Mimics progesterone activity researchgate.netslideshare.net
Current Status (in some regions) Withdrawn wikipedia.orgWidely usedWidely used in veterinary medicine wikipedia.org

Methodological Frameworks in Metallibure Research

In Vivo Experimental Designs in Veterinary and Laboratory Animal Science

In vivo studies have been fundamental to understanding metallibure's effects on reproductive cycles and endocrine function in live animals. These studies have been conducted in both veterinary species, such as pigs, where this compound was used for estrus synchronization, and in laboratory animals, which serve as models for investigating biological mechanisms wikipedia.orgwho.int.

Experimental designs in veterinary science often involved administering this compound to groups of animals and monitoring parameters related to the estrous cycle, such as the timing of estrus and ovulation wikipedia.org. Studies in pigs, for instance, evaluated the efficacy of this compound zinc complex (SUISYNCHRON) at recommended and higher dosages, assessing residues in tissues like the liver researchgate.net. These studies aimed to understand the compound's impact on reproductive timing and its distribution within the animal.

Laboratory animal studies, often using rodents, have been employed to delve into the underlying biological processes affected by this compound. These designs can involve administering the compound via various routes and observing effects on reproductive organs, hormone levels, and associated behaviors who.int. Such studies contribute to understanding the broader pharmacological profile of this compound beyond its primary application in estrus synchronization. Rigorous reporting guidelines, such as the ARRIVE guidelines, are crucial for ensuring the transparency and reproducibility of in vivo experiments in laboratory animals nih.gov.

In Vitro Cellular and Organ Culture Investigations for Mechanistic Insight

In addition to in vivo approaches, in vitro studies utilizing cellular and organ cultures have been valuable for investigating the direct effects of this compound at the tissue and cellular levels and gaining mechanistic insights nih.gov. These methods allow researchers to control the experimental environment more precisely and isolate the effects of this compound on specific cell types or organs involved in reproductive regulation.

Cell culture studies can involve exposing pituitary cells, gonadal cells, or hypothalamic cells to this compound to assess its direct impact on hormone synthesis and secretion wikipedia.org. For example, investigating its reported antigonadotropic action, researchers might use pituitary cell cultures to measure changes in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release in response to this compound wikipedia.orgwho.int.

Organ culture techniques allow for the maintenance of tissue architecture and cell-cell interactions, providing a more complex model than dispersed cell cultures nih.gov. Ovarian or testicular tissue cultures could be used to study the direct effects of this compound on steroidogenesis or gamete development. These in vitro approaches are crucial for elucidating the specific molecular targets and pathways through which this compound exerts its effects, complementing findings from in vivo studies.

Advanced Techniques for Hormonal Quantification and Receptor Binding Assays

Accurate quantification of hormone levels is critical in this compound research, given its reported effects on the endocrine system wikipedia.org. Various advanced techniques have been employed for this purpose. These include immunoassays such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), which can measure the concentrations of specific hormones like gonadotropins (LH, FSH) and steroid hormones (e.g., progesterone (B1679170), estrogen) in biological fluids like serum or plasma who.intnih.gov.

Receptor binding assays are also essential for understanding how this compound interacts with hormone receptors or other potential molecular targets nih.govnih.gov. These assays can determine the affinity of this compound for specific receptors, such as those in the pituitary or gonads, providing insights into its mechanism of action wikipedia.orgresearchgate.net. Techniques like radioligand binding assays or fluorescence-based methods can be used to assess the binding of this compound or its effects on the binding of endogenous hormones to their receptors nih.govnih.gov.

For example, if this compound is hypothesized to interfere with gonadotropin action, receptor binding assays could be performed using membranes or cells expressing gonadotropin receptors to see if this compound binds to these receptors or allosterically modifies their binding properties. Similarly, if an effect on steroidogenesis is suspected, assays could investigate interactions with enzymes involved in hormone synthesis or with steroid hormone receptors wikipedia.org.

Surgical and Pharmacological Intervention Models (e.g., Ovariectomy, Hormone Supplementation)

To further dissect the mechanisms of this compound action and the interplay between different endocrine components, surgical and pharmacological intervention models have been utilized.

Surgical models, such as ovariectomy (removal of ovaries), are used to eliminate endogenous gonadal hormone production nih.gov. By administering this compound to ovariectomized animals, researchers can investigate its direct effects on the pituitary or hypothalamus without the confounding influence of ovarian feedback noaa.gov. Comparing the effects of this compound in intact versus ovariectomized animals helps to determine whether its primary site of action is the gonads, the pituitary, or the hypothalamus wikipedia.orgwho.int.

Pharmacological intervention models involve the use of exogenous hormones or other pharmacological agents to manipulate the endocrine system iiab.me. For instance, hormone supplementation studies, where animals are treated with specific hormones (e.g., progesterone or estrogen) in conjunction with this compound, can help to understand how this compound interacts with or modifies the effects of these hormones nih.gov. If this compound is thought to be an antiprogestogen, co-administration with progesterone in an appropriate model could reveal its ability to block progesterone's effects wikipedia.org. Similarly, using GnRH agonists or antagonists in conjunction with this compound can help clarify its impact on the hypothalamic-pituitary axis nih.goviiab.me.

These intervention models, whether surgical or pharmacological, provide valuable tools for isolating variables and probing the complex endocrine pathways affected by this compound, contributing to a more comprehensive understanding of its biological activity.

Current Research Gaps and Prospective Investigations

Definitive Elucidation of the Precise Molecular Targets and Signaling Pathways

A primary research gap surrounding metallibure is the definitive elucidation of its precise molecular targets and the downstream signaling pathways it modulates. While described as a "nonsteroidal antigonadotropin," its exact mechanism remains unknown. wikipedia.org Current understanding suggests it may exert its effects directly on the pituitary gland and/or hypothalamus, leading to the suppression of gonadotropin secretion. wikipedia.org However, there are also reports indicating this compound may act as an antiprogestogen, specifically inhibiting the biosynthesis or secretion of progesterone (B1679170). wikipedia.org The lack of a clear, universally accepted mechanism highlights the need for detailed molecular studies to identify the specific receptors or enzymes this compound interacts with and the subsequent cascade of cellular events. Such research is crucial for a complete understanding of its pharmacological profile.

Long-Term Endocrinological Sequelae and Reversibility of Effects

Given this compound's impact on the endocrine system, particularly its influence on gonadotropin levels and potentially progesterone, a significant research gap exists in thoroughly characterizing its long-term endocrinological sequelae and the reversibility of these effects. While its withdrawal from the market in some regions was linked to teratogenicity wikipedia.org, a detailed understanding of the persistence and reversibility of its hormonal effects beyond developmental concerns is not well-documented in readily available research. Prospective investigations could focus on controlled studies to assess the duration of hormonal suppression or alteration after cessation of exposure and the timeline for the complete recovery of normal endocrine function.

Repurposing or Application of this compound as a Research Tool in Reproductive Biology

The historical use of this compound in synchronizing estrus in veterinary medicine wikipedia.orggoogle.com and its application in specific research contexts, such as identifying hypophyseal thyrotropic cells in goby fish core.ac.uk, suggest a potential for repurposing or applying this compound as a research tool in reproductive biology studies. Despite its limitations for therapeutic use, its known ability to influence gonadotropins and reproductive cycles could make it valuable for manipulating endocrine states in experimental models to study various aspects of reproductive physiology. Research is needed to systematically explore and define specific applications of this compound as a controlled modulator of the reproductive axis in laboratory settings, potentially in species where alternative tools are less effective or unavailable.

Design and Synthesis of Analogs with Enhanced Specificity and Safety

The known issues associated with this compound, including teratogenicity wikipedia.org, underscore the research gap and the prospective area of designing and synthesizing analogs with enhanced specificity and safety profiles. Medicinal chemistry efforts could focus on modifying the chemical structure of this compound to retain or improve its desired antigonadotropic or antiprogestogenic activity while mitigating off-target effects and toxicity. This involves rational drug design approaches, synthesis of novel compounds, and rigorous in vitro and in vivo testing to identify analogs with improved therapeutic indices, potentially opening avenues for their use as research probes or even as safer therapeutic agents in highly controlled circumstances where precise hormonal modulation is required.

Q & A

Q. What are the established protocols for synthesizing Metallibure, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis protocols should include step-by-step procedures, reagent specifications, and reaction conditions (e.g., temperature, solvent systems). Reproducibility requires documenting deviations and validating outcomes via techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Ensure supplementary materials include raw data and spectra for peer verification .

Key Considerations Methods/Tools
Reaction yield optimizationDesign of Experiments (DoE)
Purity validationHPLC, mass spectrometry (MS)
Structural confirmationX-ray crystallography, NMR

Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?

Methodological Answer: Combine orthogonal analytical methods (e.g., HPLC for purity, NMR for structural elucidation) and cross-reference results with literature. For novel derivatives, provide full spectroscopic datasets and elemental analysis. Adhere to journal guidelines for compound characterization to avoid rejection .

Q. What are the best practices for designing dose-response studies to assess this compound’s bioactivity?

Methodological Answer: Use a logarithmic concentration range to capture EC50/IC50 values. Include positive and negative controls to validate assay robustness. Statistical power analysis should determine sample size, and data must be analyzed via nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved through experimental design?

Methodological Answer: Employ a multi-omics approach (e.g., transcriptomics, proteomics) to identify convergent pathways. Use isogenic cell lines or knockout models to isolate variables. Replicate findings across independent labs and perform meta-analyses to reconcile discrepancies .

Q. What methodological approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound in diverse biological systems?

Methodological Answer: Develop a compound library with systematic structural modifications (e.g., substituent variations, stereoisomers). Use molecular docking to predict target interactions and validate hypotheses via mutagenesis assays. Cross-correlate in vitro activity with in vivo efficacy using pharmacokinetic-pharmacodynamic (PK/PD) modeling .

SAR Study Design Tools/Techniques
Structural diversificationParallel synthesis, fragment-based design
Target engagement validationSurface plasmon resonance (SPR)
In vivo efficacy testingRodent disease models

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s off-target effects?

Methodological Answer: Use molecular dynamics simulations to assess binding promiscuity. Validate predictions via high-throughput screening against kinase panels or GPCR arrays. Apply machine learning to prioritize in vitro assays based on computational confidence scores .

Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?

Methodological Answer: Implement Good Manufacturing Practice (GMP)-like protocols for synthesis. Use quality control (QC) checkpoints (e.g., stability under stress conditions, accelerated degradation studies). Store batches under inert atmospheres and validate consistency via differential scanning calorimetry (DSC) .

Theoretical and Methodological Frameworks

Q. How can this compound research be contextualized within broader chemical biology theories?

Methodological Answer: Align findings with existing frameworks (e.g., ligand efficiency metrics, pharmacophore models). Use systems biology approaches to map interactions within metabolic networks. Publish negative data to refine theoretical assumptions .

Q. What statistical methods are appropriate for analyzing non-linear dose-response data in this compound toxicity studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Bayesian statistics to estimate uncertainty in threshold doses. Validate models via bootstrapping or cross-validation .

Data Management and Reporting

Q. How should researchers structure supplementary materials to enhance the transparency of this compound studies?

Methodological Answer: Include raw instrument outputs (e.g., NMR FID files, HPLC chromatograms) and annotated spectra. Provide step-by-step protocols for complex assays. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles when uploading to repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.